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Compound of Interest

Methyl 2-nitro-4-
Compound Name:
(trifluoromethyl)benzoate

Cat. No.: B044799

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical methodologies for Methyl 2-nitro-4-(trifluoromethyl)benzoate, a key
intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document
Is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a colorless to light yellow oil.[2] It is slightly
soluble in acetonitrile, chloroform, and DMSO.[2] For long-term storage, it is recommended to
keep it in a dark place, sealed in a dry environment at room temperature or between 2-8°C,
and protected from light.[2][3]

Table 1: General and Physical Properties of Methyl 2-nitro-4-(trifluoromethyl)benzoate
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Property Value Reference
Molecular Formula CoHeF3NOa4 [4]
Molecular Weight 249.15 g/mol [4]
CAS Number 228418-45-9 [4]
Appearance Colorless to Light Yellow Qil [2]
Boiling Point 272 °C [2]
Density 1.442 g/cm3 [2]
Flash Point 118 °C [2]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for Methyl 2-nitro-4-(trifluoromethyl)benzoate is not readily
available in the public domain. The following data is predicted based on the analysis of
structurally similar compounds and general principles of spectroscopy.

'H NMR Spectroscopy

The predicted *H NMR spectrum would likely show signals corresponding to the aromatic
protons and the methyl ester protons. The protons on the benzene ring will be influenced by the
electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating methyl ester
group, leading to complex splitting patterns.

Table 2: Predicted *H NMR Chemical Shifts and Coupling Constants

] Predicted Chemical o Coupling Constant
Assignment . Multiplicity
Shift (6, ppm) (J, Hz)
Ar-H 75-85 m
-OCHs ~3.9 S

3C NMR Spectroscopy
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The 13C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester,
the aromatic carbons, the trifluoromethyl carbon, and the methyl carbon of the ester.

Table 3: Predicted 3C NMR Chemical Shifts

Assignment Predicted Chemical Shift (6, ppm)
C=0 (Ester) 164-166

C-CFs 120-135 (q)

Aromatic C 120-150

-OCHs ~53

-CFs ~123 (q)

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M*) at
m/z 249. Key fragmentation patterns for nitroaromatic esters typically involve the loss of the
alkoxy group (-OCHs), the nitro group (-NO2), and the entire ester group (-COOCHS3).[5]

Table 4: Predicted Key Mass-to-Charge (m/z) Values in Mass Spectrum

Fragment Predicted m/z
M]* 249

[M - OCHs]* 218

M - NOz]* 203

[ ]

M - COOCHs]* 190

[ ]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the nitro group, the ester
carbonyl group, the C-F bonds of the trifluoromethyl group, and the aromatic ring.
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Table 5: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm~?)
Aromatic C-H stretch 3000-3100
Aliphatic C-H stretch (-OCHs) 2850-2960
C=0 stretch (Ester) 1720-1740
Aromatic C=C stretch 1450-1600
Asymmetric NOz2 stretch 1520-1560
Symmetric NOz2 stretch 1340-1380
C-O stretch (Ester) 1100-1300
C-F stretch 1000-1400

Synthesis Methodology

A common method for the preparation of Methyl 2-nitro-4-(trifluoromethyl)benzoate involves
a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile.[1]

Experimental Protocol

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-
(trifluoromethyl)benzamide[1]

o To areaction vessel, add 2-nitro-4-(trifluoromethyl)benzonitrile and a suitable acidic or basic
catalyst.

» For acid catalysis, concentrated sulfuric acid can be used. The mixture is heated to facilitate
the hydrolysis reaction.

o For base catalysis, an aqueous solution of a strong base like sodium hydroxide can be used.

e The progress of the reaction is monitored by High-Performance Liquid Chromatography
(HPLC) until the starting material is consumed.[1]
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e Upon completion, the reaction mixture is worked up by extraction and washing to isolate the
crude 2-nitro-4-(trifluoromethyl)benzamide.

Step 2: Esterification of 2-nitro-4-(trifluoromethyl)benzamide to Methyl 2-nitro-4-
(trifluoromethyl)benzoate[1]

The crude 2-nitro-4-(trifluoromethyl)benzamide is dissolved in methanol.
¢ A catalytic amount of concentrated sulfuric acid is added to the solution.
e The reaction mixture is heated to reflux.

e The reaction progress is monitored by HPLC.[1]

o After completion, the mixture is cooled, and the product is isolated through extraction,
followed by washing with an aqueous bicarbonate solution and water.

e The organic layer is dried, and the solvent is removed under reduced pressure to yield the
final product.

Synthesis Workflow Diagram
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Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Step 1: Hydrolysis
G-nitro-4-(trif|uoromethyl)benzonitrila

Reacts with

Y

Acid or Base Catalysis
(e.g., H2SO4 or NaOH)

ields

Y

G-nitro-4-(triﬂuoromethyl)benzamida

Step 2: Esterification

(Z-nitro-A-(triﬂuoromethyl)benzamide)

Reacts with

Y

Methanol (CHsOH)
Sulfuric Acid (H2S0a) catalyst

Yields

Y
G/Iethyl 2-nitro-4-(lriﬂuoromelhyl)benzoata

Workup &‘3urification

/
Extraction & Washing

Y

Drying & Solvent Removal

Y

Final Product

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 2-nitro-4-(trifluoromethyl)benzoate.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b044799?utm_src=pdf-body-img
https://www.benchchem.com/product/b044799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the
reaction progress and assessing the purity of Methyl 2-nitro-4-(trifluoromethyl)benzoate.[1]

HPLC Method (General Protocol)

e Column: A reversed-phase C18 column is typically used for the analysis of aromatic
compounds.

* Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an
organic solvent like methanol or acetonitrile.[6]

o Detection: UV detection at a wavelength of 254 nm is appropriate due to the aromatic nature
of the compound.[1]

o Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase,
and filtered before injection.[6]

Safety and Handling

Methyl 2-nitro-4-(trifluoromethyl)benzoate is considered hazardous. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 6: Hazard Information

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from safety data sheets of similar compounds.[3]
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Applications in Research and Development

Methyl 2-nitro-4-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis
of more complex molecules. Its utility has been demonstrated in the preparation of:

¢ Isoxazolinone antibacterial agents: Where it is used in synthetic pathways that replace a
stereogenic center with nitrogen.

e Benzo[b]azepines: These compounds have been investigated as inhibitors of cholesterol
ester transfer protein (CETP).

This technical guide provides a summary of the available information on Methyl 2-nitro-4-
(trifluoromethyl)benzoate. For further details, it is recommended to consult the cited
references and relevant safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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